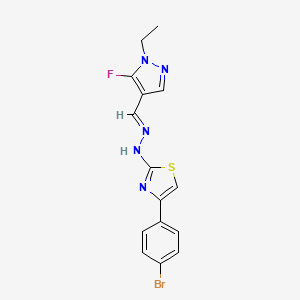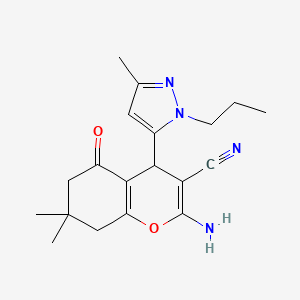
4-(4-Bromophenyl)-2-(2-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluorine atom, and a carbaldehyde group, along with a thiazole ring substituted with a bromophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through a reaction involving hydrazones and α-bromo ketones under visible light catalysis . The thiazole ring is typically synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The final step involves the condensation of the pyrazole and thiazole intermediates to form the desired hydrazone compound.
Analyse Des Réactions Chimiques
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Applications De Recherche Scientifique
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.
Comparaison Avec Des Composés Similaires
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can be compared with other similar compounds, such as:
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE: This compound lacks the thiazole and bromophenyl groups, making it less complex and potentially less active in certain applications.
4-BROMOPHENYL-1,3-THIAZOL-2-YL HYDRAZONE: This compound lacks the pyrazole ring, which may reduce its overall reactivity and biological activity.
ETHYL 5-FLUORO-1H-PYRAZOLE-4-CARBOXYLATE: This compound has a carboxylate group instead of a carbaldehyde group, which may alter its chemical properties and reactivity.
The unique combination of the pyrazole and thiazole rings, along with the specific substituents, makes 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H13BrFN5S |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13BrFN5S/c1-2-22-14(17)11(8-19-22)7-18-21-15-20-13(9-23-15)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3,(H,20,21)/b18-7+ |
Clé InChI |
IBFQUJJCDAPDBD-CNHKJKLMSA-N |
SMILES isomérique |
CCN1C(=C(C=N1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
SMILES canonique |
CCN1C(=C(C=N1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B10926812.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926813.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926821.png)
![methyl 1-({[4-({(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10926824.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B10926830.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926833.png)
![2-({(2E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10926842.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926848.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10926856.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N'-(3-methoxypropyl)thiourea](/img/structure/B10926859.png)

